3-Amino-2-phenylpyridine
Overview
Description
3-Amino-2-phenylpyridine is an organic compound with the molecular formula C11H10N2. It is a derivative of pyridine, where an amino group is attached to the third carbon and a phenyl group is attached to the second carbon of the pyridine ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
3-Amino-2-phenylpyridine, also known as 2-phenylpyridin-3-amine, is a chemical compound used in proteomics research . .
Mode of Action
It is often used as a building block in the synthesis of more complex molecules .
Biochemical Pathways
This compound is an arylpyridine building block that can be prepared using palladium charcoal-catalyzed Suzuki-Miyaura coupling using halopyridinamine and phenylboronic acid as starting materials
Pharmacokinetics
It is known that the compound has a molecular weight of 17021 .
Result of Action
As a building block in chemical synthesis, its effects would largely depend on the final compound it is incorporated into .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound at 2-8°C and protect it from light . .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-2-phenylpyridine can be synthesized using several methods. One common method involves the palladium charcoal-catalyzed Suzuki-Miyaura coupling reaction. This reaction uses halopyridinamine and phenylboronic acid as starting materials . Another method involves the reaction of 2,4,6-triphenylboroxin with 2-chloro-3-pyridinamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-phenylpyridine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Amino-2-phenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including neurotropic and anxiolytic effects.
Medicine: Explored for its potential therapeutic applications in treating anxiety and depression.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-pyridinamine: Similar structure but different position of the amino group.
3-Amino-6-methyl-4-phenylpyridine-2(1H)-one: Contains additional methyl and carbonyl groups.
Uniqueness
3-Amino-2-phenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-phenylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHJCITVHCRQRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376448 | |
Record name | 3-Amino-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101601-80-3 | |
Record name | 3-Amino-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-phenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-amino-2-phenylpyridine synthesized?
A1: this compound can be synthesized by reacting phenyllithium with 3-methoxypyridine or 3-aminopyridine. Research has shown that this reaction exclusively produces 3-methoxy-2-phenylpyridine or this compound, respectively. [] This specific orientation of the product is noteworthy and suggests a regioselective reaction pathway.
Q2: What is the significance of this compound in heterocyclic chemistry?
A2: this compound serves as a crucial starting material in the synthesis of δ-carboline. [] This particular carboline isomer is difficult to synthesize through other methods, making this route valuable. The synthesis involves converting this compound to the corresponding azide, followed by thermal cyclization to yield δ-carboline. This highlights the utility of this compound as a building block for more complex heterocyclic systems.
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